![molecular formula C12H9ClN2O4S B085737 Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- CAS No. 137-49-5](/img/structure/B85737.png)
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
Overview
Description
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is a useful research compound. Its molecular formula is C12H9ClN2O4S and its molecular weight is 312.73 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (commonly referred to as 4-chloro-3-nitro-N-phenyl-benzenesulfonamide), is an organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide is C₁₂H₉ClN₂O₄S, with a molecular weight of approximately 312.72 g/mol. The compound features a sulfonamide group attached to a phenyl ring that is further substituted with chloro and nitro groups. These substitutions enhance its reactivity and biological profile, making it significant in medicinal chemistry and pharmacology.
The biological activity of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide primarily stems from its ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is characteristic of sulfonamides, which have been historically used as antibacterial agents. Additionally, the compound has shown promise in inhibiting carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that 4-chloro-3-nitro-N-phenyl-benzenesulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, analogues of benzenesulfonamides showed inhibition rates of 80.69% against S. aureus at a concentration of 50 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). The compound's ability to induce significant increases in annexin V-FITC positive cells suggests a potent apoptotic effect .
Case Studies and Experimental Data
- Antibacterial Activity :
- Anticancer Properties :
- Cardiovascular Effects :
Comparative Analysis
To better understand the biological activity of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzenesulfonamide | C₆H₇N₃O₂S | Basic sulfonamide structure; used as antibiotic |
Sulfanilamide | C₆H₈N₂O₂S | First synthetic antibacterial; similar mechanism |
4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains amino group; used in dye synthesis |
4-Chloroaniline | C₆H₄ClN | Chloro-substituted aniline; precursor for dyes |
The unique combination of chloro and nitro groups in 4-chloro-3-nitro-N-phenyl-benzenesulfonamide enhances its reactivity and biological activity compared to simpler sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
The compound has shown promising results in anticancer studies, particularly against various cancer cell lines. Research indicates that derivatives of sulfonamides can inhibit carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. Specifically, 4-chloro-3-nitro-N-phenyl-benzenesulfonamide has demonstrated selective cytotoxicity against triple-negative breast cancer cells, inducing apoptosis at low concentrations.
1.2 Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Studies have explored the synthesis of related compounds that exhibit activity against bacteria and fungi. For instance, derivatives have been tested against common pathogens such as E. coli and Candida albicans, showing varying degrees of efficacy.
1.3 Mechanism of Action
Molecular docking studies have revealed that 4-chloro-3-nitro-N-phenyl-benzenesulfonamide interacts favorably with carbonic anhydrase IX, suggesting its potential as a selective inhibitor. This interaction is crucial for understanding its mechanism of action in targeting cancer cells.
Agricultural Applications
2.1 Fungicide Development
The compound has been investigated for its potential use as a fungicide. A related compound, 4-chloro-3,5-dinitrobenzenesulfonamide, has been reported to effectively control soil fungi, highlighting the broader applicability of sulfonamide derivatives in agriculture .
2.2 Herbicide Properties
Research into sulfonamide derivatives has also uncovered their potential as herbicides. The synthesis of certain dinitro derivatives has shown effectiveness in pre-emergent herbicide applications, providing a pathway for developing new agricultural chemicals .
Synthesis and Characterization
The synthesis of 4-chloro-3-nitro-N-phenyl-benzenesulfonamide typically involves several key steps:
- Formation of the Sulfonamide Group : The initial step often includes the reaction of a suitable amine with a sulfonyl chloride.
- Introduction of Nitro and Chloro Groups : Subsequent reactions introduce the chloro and nitro substituents through electrophilic aromatic substitution.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures and purity .
Properties
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGBBKQFMABPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059673 | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137-49-5 | |
Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 137-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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